4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile
CAS No.:
Cat. No.: VC13766304
Molecular Formula: C9H6BrF2NS
Molecular Weight: 278.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF2NS |
|---|---|
| Molecular Weight | 278.12 g/mol |
| IUPAC Name | 4-bromo-3-(difluoromethyl)-2-methylsulfanylbenzonitrile |
| Standard InChI | InChI=1S/C9H6BrF2NS/c1-14-8-5(4-13)2-3-6(10)7(8)9(11)12/h2-3,9H,1H3 |
| Standard InChI Key | XTVQUUDXBHXONX-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC(=C1C(F)F)Br)C#N |
| Canonical SMILES | CSC1=C(C=CC(=C1C(F)F)Br)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile belongs to the benzonitrile family, distinguished by its polyfunctional aromatic core. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrF₂NS |
| Molecular Weight | 278.12 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | Brc1c(C(F)F)sc(C#N)c1C |
| Hazard Statements | H302, H315, H319, H335 |
The bromine atom at the 4-position facilitates electrophilic substitution reactions, while the difluoromethyl (-CF₂H) and methylthio (-SMe) groups at the 3- and 2-positions, respectively, modulate electronic and steric properties. The nitrile group (-C≡N) enhances polarity and serves as a versatile handle for further functionalization.
Spectroscopic and Physicochemical Properties
Although experimental data for this compound are sparse, benzonitrile analogs exhibit characteristic infrared (IR) absorption bands for C≡N (~2240 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the aromatic protons, methylthio group (δ ~2.5 ppm for -SCH₃), and difluoromethyl moiety (δ ~5–6 ppm for -CF₂H).
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of 4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile typically involves sequential functionalization of a benzene ring. A plausible route includes:
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Bromination: Introducing bromine at the 4-position of a pre-substituted benzene derivative.
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Difluoromethylation: Installing the -CF₂H group via radical or nucleophilic fluorination.
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Methylthiolation: Incorporating the -SMe group through thiol-ene chemistry or nucleophilic displacement.
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Nitrile Formation: Oxidizing a methyl group to a nitrile or employing cyanation reagents.
Key Reaction Conditions
While specific protocols for this compound are proprietary, analogous benzonitrile syntheses highlight critical parameters:
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Temperature: Reactions often proceed at -40°C to 80°C to control selectivity.
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Catalysts: Palladium or copper catalysts facilitate cross-coupling reactions.
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Reagents: Diisobutylaluminum hydride (DIBAL-H) may reduce intermediates, as seen in related benzonitrile derivatives .
Applications in Pharmaceutical and Agrochemical Development
Role as a Synthetic Intermediate
The compound’s multifunctional architecture makes it valuable for constructing bioactive molecules:
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Pharmaceuticals: Difluoromethyl groups improve metabolic stability and lipophilicity, enhancing drug bioavailability.
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Agrochemicals: Methylthio groups contribute to pesticidal activity by interacting with biological targets.
Case Studies of Structural Analogs
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Anticancer Agents: Brominated benzonitriles are precursors to kinase inhibitors targeting oncogenic pathways.
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Herbicides: Difluoromethyl-substituted analogs disrupt plant amino acid biosynthesis.
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H315) | Use nitrile gloves and lab coats |
| Eye damage (H319) | Wear safety goggles |
| Respiratory toxicity (H335) | Operate in fume hoods |
Research Frontiers and Challenges
Unexplored Reactivity
The difluoromethyl group’s radical stability suggests potential in photo-redox catalysis, while the methylthio moiety could enable sulfur-mediated cross-couplings.
Scalability and Cost-Efficiency
Current synthetic routes may suffer from low yields or expensive fluorination steps. Innovations in catalytic fluorination and flow chemistry could address these limitations.
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